![molecular formula C21H23NOS2 B11497480 1-Ethanone, 2-[(4-phenyl-2-thiazolyl)thio]-1-tricyclo[3.3.1.1(3,7)]dec-1-yl- CAS No. 698992-57-3](/img/structure/B11497480.png)
1-Ethanone, 2-[(4-phenyl-2-thiazolyl)thio]-1-tricyclo[3.3.1.1(3,7)]dec-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(ADAMANTAN-1-YL)-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a unique structure combining an adamantane moiety with a thiazole ring and a phenyl group
Preparation Methods
The synthesis of 1-(ADAMANTAN-1-YL)-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Adamantane Derivative: Starting with adamantane, functional groups are introduced to form an intermediate compound.
Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from a thioamide and a haloketone.
Coupling Reaction: The adamantane derivative is then coupled with the thiazole ring in the presence of a suitable catalyst to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(ADAMANTAN-1-YL)-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols.
Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(ADAMANTAN-1-YL)-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structure and biological activity.
Materials Science: Its rigid adamantane core makes it useful in the design of novel materials with specific mechanical and thermal properties.
Chemical Biology: The compound is used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YL)-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety provides a hydrophobic core that can interact with lipid membranes, while the thiazole and phenyl groups can form hydrogen bonds and π-π interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
1-(ADAMANTAN-1-YL)-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ETHAN-1-ONE can be compared with similar compounds such as:
1-ADAMANTAN-1-YL-3-DIMETHYLAMINO-PROPAN-1-ONE: This compound also features an adamantane core but differs in its functional groups, leading to different chemical and biological properties.
N-(3,5,7-TRIMETHYL-ADAMANTAN-1-YL)-ACETAMIDE: Another adamantane derivative with distinct applications in medicinal chemistry.
The uniqueness of 1-(ADAMANTAN-1-YL)-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ETHAN-1-ONE lies in its combination of structural features, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
CAS No. |
698992-57-3 |
|---|---|
Molecular Formula |
C21H23NOS2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C21H23NOS2/c23-19(21-9-14-6-15(10-21)8-16(7-14)11-21)13-25-20-22-18(12-24-20)17-4-2-1-3-5-17/h1-5,12,14-16H,6-11,13H2 |
InChI Key |
TTWRRDTZJLJZJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CSC4=NC(=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


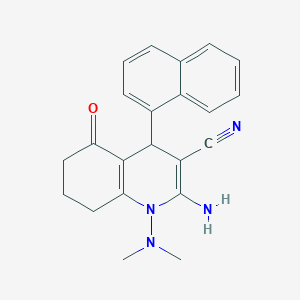
![N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}tryptophan](/img/structure/B11497401.png)
![ethyl (2E)-2-[2-(difluoromethoxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11497406.png)
![5-(3,4-dimethoxyphenyl)-3-phenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11497415.png)
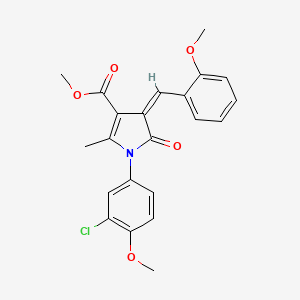
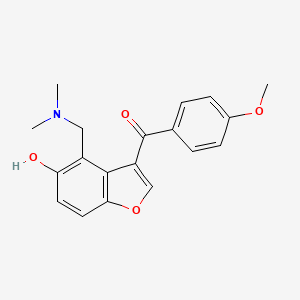
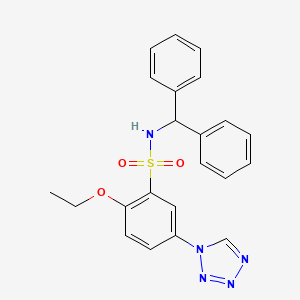
![3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one](/img/structure/B11497448.png)
![Ethyl (2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B11497456.png)
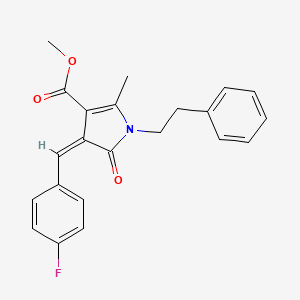
![methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11497469.png)
![ethyl (2Z)-3-amino-3-(butylamino)-2-[(4-methoxyphenyl)carbonyl]prop-2-enoate](/img/structure/B11497472.png)
![methyl 11-(4-{[(4-chlorophenyl)carbonyl]oxy}-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11497477.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B11497485.png)
